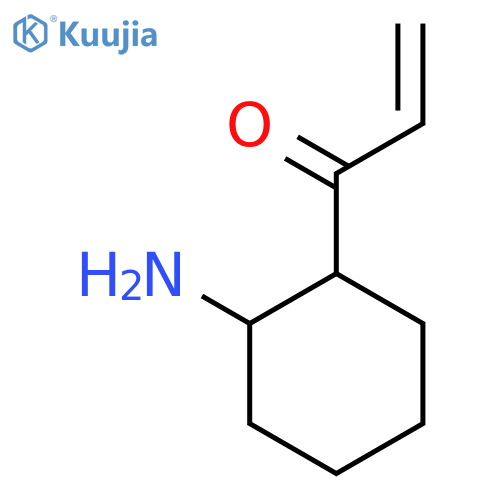

Cas no 1597864-35-1 (1-(2-Aminocyclohexyl)prop-2-en-1-one)

1-(2-Aminocyclohexyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-aminocyclohexyl)prop-2-en-1-one

- EN300-795365

- 1597864-35-1

- 2-Propen-1-one, 1-(2-aminocyclohexyl)-

- 1-(2-Aminocyclohexyl)prop-2-en-1-one

-

- インチ: 1S/C9H15NO/c1-2-9(11)7-5-3-4-6-8(7)10/h2,7-8H,1,3-6,10H2

- InChIKey: HQXYUKGTDBLAOJ-UHFFFAOYSA-N

- SMILES: O=C(C=C)C1CCCCC1N

計算された属性

- 精确分子量: 153.115364102g/mol

- 同位素质量: 153.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.6

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- 密度みつど: 0.976±0.06 g/cm3(Predicted)

- Boiling Point: 252.4±33.0 °C(Predicted)

- 酸度系数(pKa): 9.08±0.70(Predicted)

1-(2-Aminocyclohexyl)prop-2-en-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-795365-0.05g |

1-(2-aminocyclohexyl)prop-2-en-1-one |

1597864-35-1 | 95% | 0.05g |

$948.0 | 2024-05-22 | |

| Enamine | EN300-795365-0.1g |

1-(2-aminocyclohexyl)prop-2-en-1-one |

1597864-35-1 | 95% | 0.1g |

$993.0 | 2024-05-22 | |

| Enamine | EN300-795365-1.0g |

1-(2-aminocyclohexyl)prop-2-en-1-one |

1597864-35-1 | 95% | 1.0g |

$1129.0 | 2024-05-22 | |

| Enamine | EN300-795365-0.5g |

1-(2-aminocyclohexyl)prop-2-en-1-one |

1597864-35-1 | 95% | 0.5g |

$1084.0 | 2024-05-22 | |

| Enamine | EN300-795365-0.25g |

1-(2-aminocyclohexyl)prop-2-en-1-one |

1597864-35-1 | 95% | 0.25g |

$1038.0 | 2024-05-22 | |

| Enamine | EN300-795365-10.0g |

1-(2-aminocyclohexyl)prop-2-en-1-one |

1597864-35-1 | 95% | 10.0g |

$4852.0 | 2024-05-22 | |

| Enamine | EN300-795365-2.5g |

1-(2-aminocyclohexyl)prop-2-en-1-one |

1597864-35-1 | 95% | 2.5g |

$2211.0 | 2024-05-22 | |

| Enamine | EN300-795365-5.0g |

1-(2-aminocyclohexyl)prop-2-en-1-one |

1597864-35-1 | 95% | 5.0g |

$3273.0 | 2024-05-22 |

1-(2-Aminocyclohexyl)prop-2-en-1-one 関連文献

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

1-(2-Aminocyclohexyl)prop-2-en-1-oneに関する追加情報

1-(2-Aminocyclohexyl)prop-2-en-1-one: A Comprehensive Overview

The compound 1-(2-Aminocyclohexyl)prop-2-en-1-one, with the CAS number 1597864-35-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a cyclohexylamine moiety with a propenone group. The integration of these functional groups imparts the molecule with versatile chemical properties, making it a valuable substrate for various applications in drug discovery and synthesis.

Recent studies have highlighted the potential of 1-(2-Aminocyclohexyl)prop-2-en-1-one as a precursor in the synthesis of bioactive compounds. Researchers have explored its ability to undergo various transformations, such as cyclization reactions and conjugate additions, which are critical steps in constructing complex molecular architectures. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of novel kinase inhibitors, showcasing its role in drug development.

The structural features of 1-(2-Aminocyclohexyl)prop-2-en-1-one are particularly advantageous for medicinal chemists. The cyclohexane ring provides steric bulk and rigidity, while the amine group offers nucleophilic reactivity. The propenone moiety, on the other hand, introduces electrophilic character and facilitates conjugate addition reactions. This combination allows for a wide range of chemical manipulations, enabling the creation of diverse derivatives with potential therapeutic applications.

In terms of synthesis, several methods have been reported for the preparation of 1-(2-Aminocyclohexyl)prop-2-en-1-one. One common approach involves the condensation of 2-amino-cyclohexanol with an appropriate aldehyde or ketone under acidic conditions. This reaction pathway is efficient and scalable, making it suitable for large-scale production. Additionally, advancements in catalytic asymmetric synthesis have enabled the enantioselective construction of this compound, which is crucial for developing chiral pharmaceuticals.

The biological activity of 1-(2-Aminocyclohexyl)prop-2-en-1-one has been extensively studied. In vitro assays have revealed its potential as an inhibitor of several enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, a 2023 study conducted by researchers at the University of California demonstrated that this compound exhibits moderate inhibitory activity against human topoisomerase IIα, an enzyme associated with cancer cell proliferation.

Beyond its direct biological effects, 1-(2-Aminocyclohexyl)prop-2-en-1-one has also been utilized as a building block in natural product total synthesis. Its ability to participate in [4+3] cycloaddition reactions has made it a valuable component in constructing polycyclic frameworks reminiscent of complex alkaloids. This versatility underscores its importance in both synthetic and medicinal chemistry.

In conclusion, 1-(2-Aminocyclohexyl)prop-2-en-1-one, CAS number 1597864-35-1, is a multifaceted compound with significant potential in drug discovery and chemical synthesis. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in the advancement of medicinal chemistry.

1597864-35-1 (1-(2-Aminocyclohexyl)prop-2-en-1-one) Related Products

- 1805737-12-5(Ethyl 2-(3-bromo-2-oxopropyl)-6-chlorobenzoate)

- 2486086-41-1(1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)

- 941897-77-4(3-2-(azepan-1-yl)-2-oxoethyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)

- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)

- 54759-99-8(4-hydrazinyl-2-methylpyrimidine)

- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)

- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)

- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)

- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)